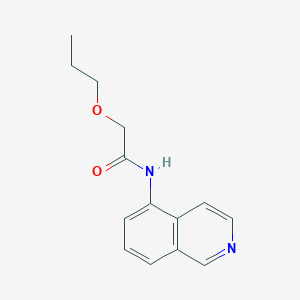

N-isoquinolin-5-yl-2-propoxyacetamide

Description

Properties

IUPAC Name |

N-isoquinolin-5-yl-2-propoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-8-18-10-14(17)16-13-5-3-4-11-9-15-7-6-12(11)13/h3-7,9H,2,8,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPGOPZFNNSDMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(=O)NC1=CC=CC2=C1C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 5-Aminoisoquinoline

The most straightforward route involves the acylation of 5-aminoisoquinoline with 2-propoxyacetyl chloride. This method, adapted from protocols for analogous isoquinoline derivatives, proceeds via nucleophilic attack of the primary amine on the acyl chloride.

Reaction Conditions :

The reaction is typically quenched with water, followed by extraction and evaporation. Crude product purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields N-isoquinolin-5-yl-2-propoxyacetamide in 65–78% yield.

Two-Step Alkylation-Acylation Approach

For cases where 2-propoxyacetyl chloride is unavailable, a two-step strategy may be employed:

-

Alkylation : Introduction of a propoxy group via nucleophilic substitution.

Step 1: Propoxy Group Installation

5-Aminoisoquinoline is treated with 1-bromopropane in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 60°C. This step achieves 80–85% conversion but requires rigorous drying to avoid hydrolysis.

Step 2: Acetamide Formation

The intermediate is acylated using acetic anhydride in pyridine, though this method yields only 50–60% of the target compound due to competing side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents like DMF or THF enhance acyl chloride reactivity but may necessitate higher temperatures. Non-polar solvents (e.g., DCM) minimize side reactions but slow reaction kinetics. Triethylamine remains the preferred base due to its efficiency in scavenging HCl, though DIPEA offers superior performance in moisture-sensitive reactions.

Table 1: Solvent and Base Impact on Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | TEA | 25 | 72 |

| THF | DIPEA | 40 | 78 |

| DMF | KCO | 60 | 65 |

Temperature and Time Dependence

Prolonged heating (>8 hours) at reflux temperatures (80°C) risks decomposition, reducing yields to <60%. Room-temperature reactions in DCM achieve completion within 6 hours, balancing efficiency and stability.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) resolves unreacted 5-aminoisoquinoline and acyl chloride byproducts. HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) confirms purity >95%.

Chemical Reactions Analysis

Types of Reactions

N-isoquinolin-5-yl-2-propoxyacetamide can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions include isoquinoline N-oxides, amine derivatives, and various substituted isoquinolines.

Scientific Research Applications

N-isoquinolin-5-yl-2-propoxyacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

Medicine: Isoquinoline derivatives are known for their pharmacological activities, and this compound is being investigated for its potential therapeutic uses.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-isoquinolin-5-yl-2-propoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Quinoline: An aromatic nitrogen-containing heterocyclic compound with various biological activities.

Isoquinoline: A structural isomer of quinoline with similar pharmacological properties.

Quinoline N-oxides: Oxidized derivatives of quinoline with potential antiparasitic activities.

Uniqueness

N-isoquinolin-5-yl-2-propoxyacetamide is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its propoxyacetamide group provides additional sites for chemical reactions, making it a versatile compound for research and industrial applications.

Q & A

Q. What are the recommended synthetic routes for N-isoquinolin-5-yl-2-propoxyacetamide, and what critical reaction conditions must be controlled?

A multi-step synthesis is typically employed. Key steps include:

- Substitution reaction : Introducing the propoxy group via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ or NaOH in DMF at 60–80°C) to ensure proper leaving-group displacement .

- Reduction : If intermediates contain nitro groups, reduction using iron powder under acidic conditions (e.g., HCl/ethanol) may be required to generate amine precursors .

- Condensation : Final acetamide formation via coupling of the isoquinoline amine with propoxyacetic acid derivatives, using condensing agents like EDCI or DCC in dichloromethane at room temperature . Critical parameters include pH control during substitution and inert atmosphere maintenance to prevent oxidation.

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., propoxy methylene protons at δ 3.5–4.0 ppm and isoquinoline aromatic protons at δ 7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ ion for C₁₇H₁₉N₂O₂ at 295.1445).

- X-ray crystallography : If single crystals are obtainable, this provides definitive proof of stereochemistry and bonding .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

Conduct accelerated stability studies:

- Thermal stability : Store at 40°C for 4 weeks and analyze degradation via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor for photodegradants .

- Humidity sensitivity : Store at 75% relative humidity and track hygroscopicity via TGA .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproduct formation in the synthesis of this compound?

- Design of Experiments (DoE) : Vary solvents (e.g., DMF vs. THF), bases (e.g., K₂CO₃ vs. Cs₂CO₃), and temperatures to identify optimal conditions .

- Catalyst screening : Test Pd-based catalysts for coupling steps or phase-transfer catalysts for biphasic reactions.

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted isoquinoline or over-alkylated products) and adjust stoichiometry accordingly .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural characterization?

- Orthogonal validation : Combine 2D NMR (COSY, HSQC) to confirm connectivity and compare with computational predictions (DFT-based NMR chemical shift calculations) .

- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals.

- Impurity profiling : Use preparative HPLC to isolate minor components and re-analyze them individually .

Q. What strategies are recommended for elucidating the reaction mechanism of propoxy group introduction in this compound?

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to track intermediate formation (e.g., SN2 vs. SN1 pathways) .

- Isotope effects : Use ¹⁸O-labeled propoxy precursors to study nucleophilic substitution kinetics.

- Computational modeling : Employ DFT calculations (e.g., Gaussian software) to map transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.